molecular formula C10H11F3N2O B1402053 4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine CAS No. 1707392-28-6

4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine

Cat. No.: B1402053
CAS No.: 1707392-28-6
M. Wt: 232.2 g/mol
InChI Key: UCTNBOSHIYXHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a morpholine ring

Preparation Methods

The synthesis of 4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 2-(Trifluoromethyl)pyridine.

    Reaction with Morpholine: The 2-(Trifluoromethyl)pyridine is then reacted with morpholine under specific conditions to form the desired compound.

    Reaction Conditions: Common reagents and conditions include the use of catalysts, solvents, and controlled temperatures to ensure the reaction proceeds efficiently.

Industrial production methods may involve scaling up these reactions using continuous flow processes or batch reactors to produce the compound in larger quantities.

Chemical Reactions Analysis

4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The trifluoromethyl and pyridine groups can undergo substitution reactions with various reagents to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine include other trifluoromethyl-substituted pyridines and morpholine derivatives. These compounds share some chemical properties but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-(trifluoromethyl)pyridin-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)9-8(2-1-3-14-9)15-4-6-16-7-5-15/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTNBOSHIYXHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.